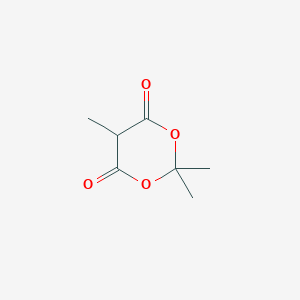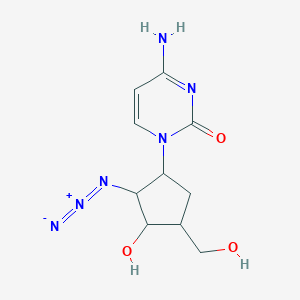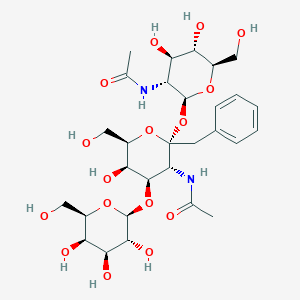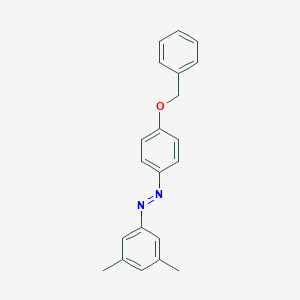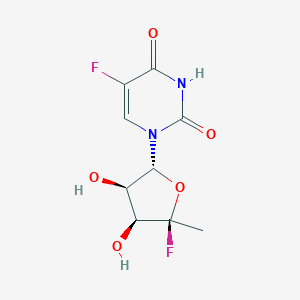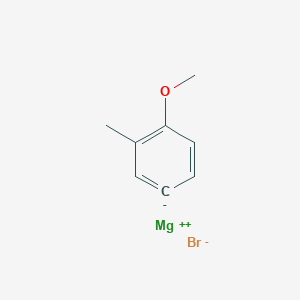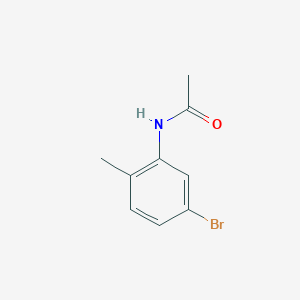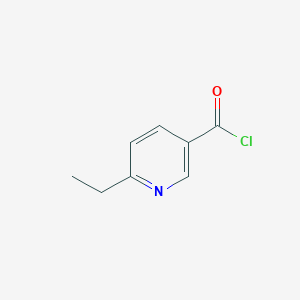
6-Ethylpyridine-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylpyridine-3-carbonyl chloride, also known as 6-EPC, is a chemical compound that belongs to the pyridine family. It is widely used in scientific research for its ability to modify and synthesize complex molecules.
Mechanism Of Action
The mechanism of action of 6-Ethylpyridine-3-carbonyl chloride is not well understood, but it is believed to act as a reactive intermediate in chemical reactions. It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form new compounds. The reactivity of 6-Ethylpyridine-3-carbonyl chloride makes it a useful tool for the modification and synthesis of complex molecules.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 6-Ethylpyridine-3-carbonyl chloride. However, it has been shown to have low toxicity and is not considered to be harmful to human health. It is important to note that 6-Ethylpyridine-3-carbonyl chloride should be handled with care as it is a corrosive and irritant chemical.
Advantages And Limitations For Lab Experiments
The advantages of using 6-Ethylpyridine-3-carbonyl chloride in lab experiments include its reactivity and versatility in modifying and synthesizing complex molecules. It is also a relatively inexpensive reagent and can be easily synthesized in the lab. However, the limitations of using 6-Ethylpyridine-3-carbonyl chloride include its corrosive and irritant properties, which require careful handling and safety precautions. Additionally, the reactivity of 6-Ethylpyridine-3-carbonyl chloride can make it difficult to control reactions and obtain specific products.
Future Directions
There are several future directions for the use of 6-Ethylpyridine-3-carbonyl chloride in scientific research. One potential direction is the synthesis of new heterocyclic compounds with pharmaceutical applications. Another direction is the development of new synthetic methods using 6-Ethylpyridine-3-carbonyl chloride as a key reagent. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of 6-Ethylpyridine-3-carbonyl chloride.
Conclusion
In conclusion, 6-Ethylpyridine-3-carbonyl chloride is a useful reagent for the modification and synthesis of complex molecules in scientific research. Its reactivity and versatility make it a valuable tool for the synthesis of heterocyclic compounds and pharmaceuticals. However, its corrosive and irritant properties require careful handling and safety precautions. Further research is needed to understand the mechanism of action and potential biochemical and physiological effects of 6-Ethylpyridine-3-carbonyl chloride, as well as to explore new applications and synthetic methods.
Synthesis Methods
The synthesis of 6-Ethylpyridine-3-carbonyl chloride can be achieved through a multistep process starting with the reaction of 6-ethylpyridine with phosphorus oxychloride. This reaction produces 6-ethylpyridine-3-carboxylic acid chloride, which can then be converted to 6-Ethylpyridine-3-carbonyl chloride through a reaction with thionyl chloride. The final product can be purified through recrystallization or chromatography.
Scientific Research Applications
6-Ethylpyridine-3-carbonyl chloride is widely used in scientific research as a reagent for the modification and synthesis of complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals. 6-Ethylpyridine-3-carbonyl chloride can be used as a starting material for the synthesis of various pyridine derivatives, such as 6-ethyl-2-methylpyridine-3-carboxamide, which has been shown to have anti-tuberculosis activity.
properties
CAS RN |
121070-97-1 |
|---|---|
Product Name |
6-Ethylpyridine-3-carbonyl chloride |
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
6-ethylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-2-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3 |
InChI Key |
VLBPWPGWPKPGPU-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(C=C1)C(=O)Cl |
Canonical SMILES |
CCC1=NC=C(C=C1)C(=O)Cl |
synonyms |
3-Pyridinecarbonyl chloride, 6-ethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)

![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)


